6-Bromohexanal 6-Bromohexanal
Brand Name: Vulcanchem
CAS No.: 57978-00-4
VCID: VC2034714
InChI: InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2
SMILES: C(CCC=O)CCBr
Molecular Formula: C6H11BrO
Molecular Weight: 179.05 g/mol

6-Bromohexanal

CAS No.: 57978-00-4

Cat. No.: VC2034714

Molecular Formula: C6H11BrO

Molecular Weight: 179.05 g/mol

* For research use only. Not for human or veterinary use.

6-Bromohexanal - 57978-00-4

Specification

CAS No. 57978-00-4
Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol
IUPAC Name 6-bromohexanal
Standard InChI InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2
Standard InChI Key SSKLZGVVAYKNSS-UHFFFAOYSA-N
SMILES C(CCC=O)CCBr
Canonical SMILES C(CCC=O)CCBr

Introduction

Chemical Structure and Identification

Structural Information

6-Bromohexanal is represented by the molecular formula C₆H₁₁BrO with a molecular weight of 179.055 g/mol. The structure features a six-carbon chain with an aldehyde group (-CHO) at one end and a bromine atom at the other terminal carbon.

ParameterValue
Molecular FormulaC₆H₁₁BrO
SMILESC(CCC=O)CCBr
InChIInChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2
InChIKeySSKLZGVVAYKNSS-UHFFFAOYSA-N
CAS Number57978-00-4
European Community (EC) Number877-458-0

The compound's structure can be visualized as a linear chain where each carbon atom is numbered from the aldehyde end (C1) to the bromine-substituted carbon (C6) .

Physical Properties

6-Bromohexanal exhibits physical properties typical of medium-chain aldehydes modified with a bromine atom, which significantly influences its behavior and reactivity.

PropertyValue
Density1.3±0.1 g/cm³
Boiling Point207.2±23.0 °C at 760 mmHg
Flash Point63.9±9.9 °C
Vapor Pressure0.2±0.4 mmHg at 25°C
Index of Refraction1.459
LogP1.83
Exact Mass177.999313

These physical properties indicate that 6-bromohexanal is a moderately dense liquid at room temperature with relatively low volatility .

Spectroscopic Properties

Mass spectrometric data for 6-bromohexanal reveals characteristic fragmentation patterns. The compound exhibits several distinct adducts in mass spectrometry, with predicted collision cross-section values that can aid in its identification.

Adductm/zPredicted CCS (Ų)
[M+H]⁺179.00661132.4
[M+Na]⁺200.98855134.3
[M+NH₄]⁺196.03315137.1
[M+K]⁺216.96249133.8
[M-H]⁻176.99205131.0
[M+Na-2H]⁻198.97400133.9
[M]⁺177.99878131.0
[M]⁻177.99988131.0

These values are particularly useful in analytical chemistry for confirming the identity of the compound in complex mixtures .

Hazard StatementClassificationWarning Signal
H227 (100%)Combustible liquidWarning: Flammable liquids
H315 (100%)Causes skin irritationWarning: Skin corrosion/irritation
H319 (100%)Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335 (100%)May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

These classifications are based on the compound's physical and chemical properties, as well as toxicological data .

Precautionary Measures

Given the hazard profile of 6-bromohexanal, several precautionary measures (P-codes) are recommended:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These precautionary statements emphasize the importance of proper handling, storage, and emergency response procedures when working with this compound .

Synthesis Methods

Synthesis from Weinreb Amides

A notable method for synthesizing 6-bromohexanal involves the use of Weinreb amides as starting materials. This approach offers advantages in terms of regioselectivity and yield, making it particularly valuable for laboratory and industrial applications.

The synthesis relies on:

  • Generation of bis-C,O-zirconocenes from unsaturated Weinreb amides using Schwartz's reagent

  • Sequential C-bromination/zircona-aminal hydrolysis of these intermediates

This method provides access to 6-bromohexanal derivatives that can serve as building blocks for more complex molecules, particularly in the synthesis of carbocycles and heterocycles .

Alternative Synthetic Routes

Reactivity and Chemical Transformations

General Reactivity Profile

The reactivity of 6-bromohexanal is dominated by the presence of its two functional groups:

  • The aldehyde group (-CHO) serves as an electrophilic center, susceptible to nucleophilic addition reactions

  • The bromine-substituted carbon acts as a potential nucleophile in substitution reactions

This dual functionality enables 6-bromohexanal to participate in a variety of chemical transformations, making it a versatile building block in organic synthesis.

Key Chemical Transformations

Several significant chemical transformations of 6-bromohexanal are of interest:

  • Oxidation reactions: 6-bromohexanal can be oxidized to form 6-bromohexanoic acid, a compound used in the preparation of various materials including N-acylsulfonamides, diarylthioethers, and as an intermediate in organic synthesis

  • Reduction reactions: Reduction of 6-bromohexanal yields 6-bromo-1-hexanol, which finds applications in proteomics research and serves as a reagent for synthesizing diverse organic compounds

  • Intramolecular cyclization: The compound can undergo intramolecular cyclization reactions, particularly through radical mechanisms where carbon-centered radicals can attack the carbonyl group to form cyclic structures

  • Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, leading to functionalized hexanal derivatives

Applications and Research Significance

Applications in Organic Synthesis

6-Bromohexanal serves as a key intermediate in the synthesis of various organic compounds with applications across multiple fields:

  • Pharmaceutical synthesis: Used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients

  • Materials science: Employed in the synthesis of specialized polymers and materials

  • Click chemistry applications: Utilized in cross-linking reactions for the synthesis of cyclic, branched, and bicyclic oligonucleotides

  • Heterocycle synthesis: Serves as a precursor for the construction of heterocyclic compounds, which are prevalent motifs in natural products and pharmaceuticals

These applications highlight the compound's significance in both academic research and industrial applications.

Research Findings and Developments

Recent research has expanded our understanding of 6-bromohexanal's utility and properties:

  • The development of improved synthetic routes, particularly those utilizing Weinreb amides, has enhanced accessibility to this compound and its derivatives

  • Investigation of its reactions with various nucleophiles has revealed new pathways for constructing complex molecular architectures

  • Studies of intramolecular cyclization reactions have demonstrated its potential in generating cyclic structures with potential biological activity

These research findings continue to enhance the compound's value in synthetic organic chemistry and related fields .

Comparison with Related Compounds

Comparison with 6-Bromo-1-hexanol

6-Bromohexanal shares structural similarities with 6-bromo-1-hexanol (C₆H₁₃BrO), but differs in the functional group at C1 (aldehyde vs. alcohol). This difference significantly affects their reactivity profiles:

Property6-Bromohexanal6-Bromo-1-hexanol
Molecular FormulaC₆H₁₁BrOC₆H₁₃BrO
Molecular Weight179.055 g/mol181.07 g/mol
Key Functional GroupAldehyde (-CHO)Alcohol (-OH)
Primary ReactivityNucleophilic additions to carbonylAlcohol oxidation, esterification
CAS Number57978-00-44286-55-9

While 6-bromohexanal is primarily utilized in reactions involving the aldehyde functionality (such as oxidation to acids or reduction to alcohols), 6-bromo-1-hexanol finds applications in proteomics research and serves as a versatile reagent for synthesizing diverse organic compounds .

Comparison with 6-Bromohexanoic Acid

6-Bromohexanoic acid represents the oxidized form of 6-bromohexanal, with the aldehyde group converted to a carboxylic acid.

Property6-Bromohexanal6-Bromohexanoic Acid
Molecular FormulaC₆H₁₁BrOC₆H₁₁BrO₂
Key Functional GroupAldehyde (-CHO)Carboxylic acid (-COOH)
Physical StateLiquidPale yellow solid
Primary ApplicationsSynthetic intermediatePreparation of N-acylsulfonamides, diarylthioethers

6-Bromohexanoic acid can be prepared from ε-caprolactone through ring-opening reactions with hydrogen bromide, as described in multiple synthetic procedures with yields exceeding 90% and purities above 99% .

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